molecular formula C10H11N B010111 5,6,7,8-Tetrahydro-5,8-methanoisoquinoline CAS No. 105275-30-7

5,6,7,8-Tetrahydro-5,8-methanoisoquinoline

Cat. No. B010111
M. Wt: 145.2 g/mol
InChI Key: KEOGOWFYJDDASA-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-5,8-methanoisoquinoline is a chemical compound with the molecular formula C10H11N . It is also referred to as Bz-tetrahydroisoquinoline .


Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydro-5,8-methanoisoquinoline involves the reduction of 5,6,7,8-tetrahydroisoquinoline with sodium in ethanol, which gives trans-decahydroquinolines . Another method involves the reactions of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydro-5,8-methanoisoquinoline is available in 2D and 3D formats . The average mass of the molecule is 133.190 Da and the monoisotopic mass is 133.089142 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydro-5,8-methanoisoquinoline include a boiling point of 491.2 K . The proton affinity is 966.6 kJ/mol and the gas basicity is 934.7 kJ/mol . The ionization energy is 9.2 eV .

Scientific Research Applications

  • Synthesis of Protected Derivatives : It is used in preparing protected 2-substituted derivatives and their transformation into cyclopenta[D]pyrimidine-5,7-dimethanol (Pérez-Castro et al., 2007).

  • Protonation and Reaction Studies : This compound is useful for studying its protonation in acid media and reactions with weak nucleophiles (Koltunov & Repinskaya, 2002).

  • Synthesis of Enantiomers : It is involved in the synthesis of enantiomerically pure derivatives, which is significant in stereoselective synthesis (Uenishi & Hamada, 2002).

  • Central Nervous System Stimulant Activities : Many compounds synthesized from it exhibit central nervous system stimulant activities, indicating potential pharmaceutical applications (Nagai et al., 1998).

  • Investigation of Pyridine Chromophores : The circular dichroism spectrum of a derivative provides information on the structure of a pyridine chromophore (Rosini et al., 1983).

  • Asymmetric Catalysis : A chiral derivative of this compound has been synthesized and used as an asymmetric catalyst in reactions like aldol and silylcyanation (Yoon et al., 2006).

  • Antifolate Activity : Some derivatives have shown potent antifolate activity against specific bacteria, suggesting potential use in antimicrobial research (Nair et al., 1987).

  • Enantioselective Catalysis : It has been used in enantioselective catalysis with significant enantioselectivity, an important aspect in asymmetric synthesis (Chelucci et al., 2000).

  • Nitration Studies : Nitration of this compound yields specific derivatives, useful in studying reaction mechanisms (Tanida et al., 1986).

  • Synthesis of Multi-functionalized Derivatives : It is involved in the construction of multi-functionalized benzene derivatives, highlighting its versatility in organic chemistry (Damera & Pagadala, 2023).

properties

IUPAC Name

4-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-8-5-7(1)9-3-4-11-6-10(8)9/h3-4,6-8H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOGOWFYJDDASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3=C2C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-5,8-methanoisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
9
Citations
H Tanida, T Irie, Y Wakisaka - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
Abstract Treatment of 5,6,7,8‐tetrahydro‐5,8‐methanoisoquinoline N‐oxide (2) with fuming nitric acid afforded 3‐nitro‐5,6,7,8‐tetrahydro‐5,8‐methanoisoquinoline N‐oxide (3), an …
Number of citations: 11 onlinelibrary.wiley.com
H Nakai, M Takasuka, T Irie, H Tanida - … Crystallographica Section C …, 1991 - scripts.iucr.org
(IUCr) Structures of 3-(substituted benzamido)-5,6,7,8-tetrahydro-5,8-methanoisoquinolines Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format …
Number of citations: 6 scripts.iucr.org
H Tanida, T Irie - The Journal of Organic Chemistry, 1987 - ACS Publications
Results Syntheses ofRing Systems (Scheme I). Treatment of 5-exo-acetoxybicyclo [2.2. 1] heptan-2-one (9), prepared by the reported method, 8 with sodium methoxide in methanol …
Number of citations: 16 pubs.acs.org
M Takasuka, T Irie, H Nakai, H Tanida - Spectroscopy letters, 1992 - Taylor & Francis
The title benzamide derivatives were synthesized. FTIR spectra of the benzamides having substituents p-NH 2 , p-OCH 3 , p-CH 3 3, p-F, H 5,p-CI, p-CF 3 , p-CN, p-NO 2 9 and m-Cl 10 …
Number of citations: 3 www.tandfonline.com
KM Gigstad, JS Ricci, JH Markgraf… - … Section C: Crystal …, 1991 - scripts.iucr.org
(IUCr) Strained heterocyclic systems. 18. Structure of 1,2,3-methylidyne-2,3-dihydro-1H-cyclopenta[b]quinoxaline Acta Crystallographica Section C Crystal Structure Communications …
Number of citations: 9 scripts.iucr.org
TV Rybalova, VF Sedova, YV Gatilov… - Chemistry of Heterocyclic …, 1998 - Springer
The crystal structure of 2-nitropyridine has been determined by x-ray diffraction analysis. The influence of the nitro group on the geometric parameters of the molecule was evaluated, as …
Number of citations: 3 link.springer.com
AR Sherman, R Murugan - Advances in Heterocyclic Chemistry, 2015 - Elsevier
This review covers the carbon-nitrogen (C–N) bond forming reactions of pyridines that include both electrophilic as well as nucleophilic substitution reactions. The electrophilic reactions…
Number of citations: 16 www.sciencedirect.com
A Albini - 2019 - taylorfrancis.com
This book provides a comprehensive presentation of all aspects of heterocyclic N-oxides. Topics discussed include the preparation of these compounds by N-oxidation of heterocycles …
Number of citations: 250 www.taylorfrancis.com
T Irie, H Tanida, Y Wakisaka… - Chemischer …, 1986 - Wiley Online Library
Number of citations: 0

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